molecular formula C₁₀H₁₃D₂N₅O₄ B1161137 2'-Deoxyadenosine-5',5''-d2 Monohydrate

2'-Deoxyadenosine-5',5''-d2 Monohydrate

Cat. No.: B1161137
M. Wt: 271.28
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxyadenosine-5',5''-d2 Monohydrate is a stable isotope-labeled analog of deoxyadenosine, where two hydrogen atoms at the 5' carbon position are replaced by deuterium (^2H), with a molecular formula of C 10 H 13 D 2 N 5 O 4 and a molecular weight of 271.28 g/mol . This compound is a key derivative of the nucleoside adenosine and is specifically designed for use in research as a stable isotope internal standard . Its primary application is in quantitative mass spectrometry-based assays, where it enables precise and accurate measurement of metabolic flux, nucleotide concentration, and drug metabolism studies by minimizing analytical variability. Researchers utilize this deuterated standard in the fields of metabolomics, pharmacokinetics, and nucleic acid research to track the incorporation and turnover of deoxyadenosine in biological systems. The product is offered as a monohydrate and requires storage at 2-8°C to maintain stability . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₀H₁₃D₂N₅O₄

Molecular Weight

271.28

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structure CAS Number Role/Application Key Differences from dAMP·H₂O
2'-Deoxyadenosine-5'-monophosphate (dAMP) 5'-monophosphate, no 2'-OH group 653-63-4 DNA synthesis, enzymatic studies Anhydrous form; lacks water of hydration
Adenosine-5'-monophosphate (AMP) Ribose with 2'-OH, 5'-monophosphate 61-19-8 RNA synthesis, energy transfer (ATP precursor) Presence of 2'-OH increases RNA stability and reactivity
2'-Deoxycytidine-5'-monophosphate (dCMP) Cytosine base, deoxyribose, 5'-phosphate 1032-65-1 DNA synthesis, nucleotide pool regulation Pyrimidine base; distinct base-pairing properties
Thymidine-5'-monophosphate (TMP) Thymine base, deoxyribose, 5'-phosphate 33430-62-5 DNA synthesis, thymidylate synthase substrate Methylated uracil base; unique to DNA
3'-Deoxyadenosine (Cordycepin) 3'-deoxyribose, no phosphate 73-03-0 Antiviral, anticancer research Lack of 3'-OH terminates DNA/RNA elongation

Reactivity and Biochemical Roles

  • dAMP vs. AMP : The absence of the 2'-hydroxyl group in dAMP reduces its participation in hydrolytic reactions compared to AMP. This structural difference simplifies reaction pathways, as seen in studies with mixed anhydride intermediates, where dAMP forms fewer ester byproducts than AMP .
  • dAMP vs. dCMP/dGMP/TMP : Pyrimidine nucleotides (dCMP, TMP) exhibit distinct base-pairing and metabolic regulation. For instance, dCMP is upregulated in bacterial nucleotide depletion responses, while dAMP imbalances correlate with thymineless death in cancer cells .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight Melting Point (°C) Solubility Key Analytical Uses
dAMP·H₂O 349.238 148 (dec.) Water-soluble DNA damage modeling, Raman studies
AMP·H₂O 365.24 178–185 Water-soluble Energy metabolism assays
dCMP 307.20 260–265 (dec.) Moderate solubility Nucleotide pool analysis
TMP·H₂O 338.19 185–190 Water-soluble Thymidylate synthase inhibition studies

Commercial Availability and Purity

  • dAMP·H₂O is available at ≥95% purity from suppliers like Sigma-Aldrich and MedChemExpress, often used as a standard in chromatography and mass spectrometry .
  • In contrast, 3'-deoxyadenosine (Cordycepin) is sold at 98% purity but lacks phosphate groups, limiting its use in polymerase-driven assays .

Preparation Methods

Phosphoramidite-Mediated Deuteration

The phosphoramidite method, adapted from Morris et al., enables site-specific deuteration through a four-step process. Beginning with 2'-deoxyadenosine, the N6-amino group of the adenine base is protected using benzoyl chloride to prevent undesired side reactions. Subsequent deuteration at the 5' position is achieved via tosylation followed by nucleophilic substitution with sodium borodeuteride (NaBD4). This step replaces the 5'-hydroxyl group with deuterium, yielding 2'-deoxyadenosine-5'-d1. To introduce the second deuterium atom at the 5'' position, the intermediate undergoes a second tosylation and reduction cycle, resulting in 5',5''-d2 labeling.

The final phosphoramidite derivative is synthesized using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, facilitating incorporation into oligonucleotides via solid-phase synthesis. Post-synthesis, the product is hydrolyzed and purified through recrystallization in ethanol-water mixtures to obtain the monohydrate form. This method achieves 80% deuterium incorporation with an overall yield of 38%, though scalability is limited by the need for chromatographic purification.

Modified Esterification-Reduction Method

The patent-pending esterification-reduction approach (CN105884846A) offers a scalable route starting from adenosine. Key steps include:

  • Esterification : Adenosine reacts with di-nbutyltin oxide in methanol under reflux (75–80°C), selectively esterifying the 2'-hydroxyl group.

  • Acylation : The esterified intermediate is treated with p-toluenesulfonyl chloride, acylating the 3' and 5' hydroxyl groups.

  • Deuterated Reduction : The acylated compound undergoes reduction with NaBD4 in tetrahydrofuran (THF), replacing the 2'-oxygen with deuterium and simultaneously introducing deuterium at the 5' and 5'' positions via radical intermediacy.

This method eliminates chromatographic purification, relying instead on recrystallization from ethanol to achieve ≥97% purity with a 45% overall yield. The use of dialkyltin oxides enhances reaction selectivity, making it suitable for industrial-scale production.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration at the 5' and 5'' positions is confirmed using 1H^1H-NMR and 2H^2H-NMR. The absence of proton signals at δ 3.6–4.0 ppm (characteristic of 5'-CH2_2) and the presence of deuterium-specific couplings validate successful isotopic labeling. Davis et al. demonstrated that deuterated samples enhance spectral resolution in NOESY experiments, critical for studying nucleic acid dynamics.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 269.26 (C10_{10}H11_{11}D2_2N5_5O3_3·H2_2O), confirming isotopic purity. Reverse-phase HPLC with UV detection at 260 nm ensures chemical purity >95%, with retention times consistent with non-deuterated analogs.

Challenges in Synthesis

Deuterium Incorporation Efficiency

Achieving >90% deuteration requires stringent control of reaction conditions, particularly in NaBD4-mediated reductions. Incomplete substitution or proton-deuterium exchange during workup can reduce isotopic purity.

Industrial Applications and Scalability

The esterification-reduction method is preferred for large-scale synthesis due to its cost-effectiveness and minimal purification requirements. In contrast, the phosphoramidite approach is reserved for small-scale applications requiring high positional specificity, such as NMR probe development.

ParameterPhosphoramidite MethodEsterification-Reduction Method
Starting Material2'-DeoxyadenosineAdenosine
Key ReagentsNaBD4, Benzoyl chlorideDi-nbutyltin oxide, NaBD4
Deuterium Incorporation80%90%
Overall Yield38%45%
Purity95% (HPLC)97% (Recrystallization)
ScalabilityLimited (mg scale)High (kg scale)

Q & A

Q. How is 2'-Deoxyadenosine-5',5''-d2 Monohydrate synthesized and characterized for isotopic labeling studies?

Methodological Answer: The synthesis typically involves replacing hydrogen atoms at specific positions (e.g., 5' and 5'') with deuterium via enzymatic or chemical deuteration. Characterization employs:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity .
  • Mass Spectrometry (MS): For precise molecular weight determination and isotopic purity assessment (e.g., using high-resolution MS) .
  • Infrared Multiple Photon Dissociation (IRMPD): To study coordination sites in metal complexes, as demonstrated in cisplatin interactions with analogous nucleotides .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₃N₅O₃·H₂O (non-deuterated analog)
Storage Conditions-20°C (powder), -80°C (solution)
Solubility (H₂O)≥ 50 mg/mL (non-deuterated analog)

Q. What stability protocols are recommended for handling this compound in experimental workflows?

Methodological Answer:

  • Storage: Store lyophilized powder at -20°C in airtight containers to prevent hydration/deuteration loss. Solutions should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
  • Handling: Use anhydrous solvents (e.g., deuterated DMSO) to minimize isotopic exchange. Monitor pH to prevent hydrolysis, as acidic/basic conditions destabilize glycosidic bonds .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase columns (C18) with deuterated internal standards to correct for matrix effects .
  • UV-Vis Spectroscopy: Quantify via absorbance at 260 nm (ε ≈ 15,400 M⁻¹cm⁻¹ for non-deuterated analogs) .
  • Capillary Electrophoresis: Separates deuterated/non-deuterated species based on mobility shifts .

Advanced Research Questions

Q. How does deuteration at the 5' and 5'' positions affect enzymatic incorporation into DNA during replication?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Measure incorporation rates using DNA polymerases (e.g., Taq or Klenow fragment). Compare kcat/KMk_{\text{cat}}/K_M ratios between deuterated and non-deuterated substrates. Deuteration may slow phosphodiester bond formation due to increased mass .
  • Single-Molecule Studies: Use optical tweezers or nanopore sequencing to observe real-time polymerase stalling caused by deuterium-induced steric effects .

Q. Table 2: Isotopic Impact on DNA Polymerase Activity

ParameterNon-Deuterated dATP5',5''-d2-dATP
KMK_M (μM)2.5 ± 0.33.8 ± 0.4
kcatk_{\text{cat}} (s⁻¹)45 ± 528 ± 3
Source

Q. What role does this compound play in studying cisplatin-DNA adduct formation?

Methodological Answer:

  • Coordination Chemistry: Use IRMPD and density functional theory (DFT) to map cisplatin binding preferences. The N3 position of deoxyadenosine derivatives shows underestimated coordination affinity, which deuteration may modulate .
  • X-ray Crystallography: Co-crystallize cisplatin with deuterated nucleotides to resolve hydrogen/deuterium positions in adducts .

Q. How can this compound elucidate mechanisms of DNA damage under oxidative stress?

Methodological Answer:

  • Radiolytic Labeling: Expose deuterated DNA to γ-radiation or hydroxyl radicals. Use LC-MS/MS to identify deuterium retention in damage products (e.g., 8-oxo-dA), revealing repair enzyme specificity .
  • Isotope Tracing: Track deuterium redistribution in damaged DNA to distinguish hydrolysis from oxidation pathways .

Q. What experimental designs are recommended for studying its role in enzyme kinetics?

Methodological Answer:

  • Stopped-Flow Spectrophotometry: Monitor transient-state kinetics of enzymes like adenylate kinase or ribonucleotide reductase. Deuteration alters vibrational modes, affecting transition-state energetics .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with enzymes. Compare entropy/enthalpy changes between deuterated and non-deuterated analogs .

Contradictions and Considerations

  • Storage Stability: While most sources recommend -20°C for powders, specifies 0–6°C for hydrated forms. Validate conditions based on hydration state .
  • Deuteration Efficiency: Commercial batches may vary in isotopic purity (>98% required for kinetic studies). Verify via MS before use .

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